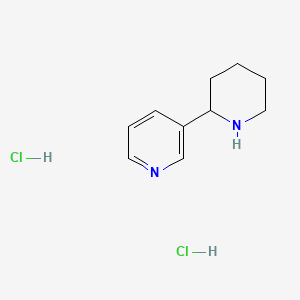

3-(Piperidin-2-yl)pyridine dihydrochloride

Description

BenchChem offers high-quality 3-(Piperidin-2-yl)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-2-yl)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-piperidin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMZQNZVYCJLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934525 | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-48-5, 15251-47-5 | |

| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-(Piperidin-2-yl)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold for CNS Drug Discovery

(S)-3-(piperidin-2-yl)pyridine dihydrochloride, with the CAS number 31945-06-9, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmacology. It serves as a crucial building block and research tool, primarily in the development of therapeutics targeting the central nervous system (CNS).[1] Its structural relationship to the natural alkaloid (-)-anabasine, found in certain species of the Nicotiana plant family, provides a foundation for its biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs).[2] This guide offers a comprehensive technical overview of its synthesis, characterization, pharmacology, and applications, designed to support researchers and drug development professionals in leveraging this valuable molecule.

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known for enhancing druggability by improving metabolic stability and facilitating transport across biological membranes.[3] The specific stereochemistry of the (S)-enantiomer is critical, as biological systems often exhibit stereoselectivity, leading to significant differences in pharmacological activity and toxicological profiles between enantiomers.

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of (S)-3-(piperidin-2-yl)pyridine dihydrochloride is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 31945-06-9 | [1] |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 235.15 g/mol | [1] |

| IUPAC Name | (2S)-2-(pyridin-3-yl)piperidine;dihydrochloride | [4] |

| Synonyms | (S)-Anabasine dihydrochloride | [4] |

| Appearance | White to off-white solid (typical) | |

| Storage | Store at 2-8°C, under inert gas | [5] |

Stereoselective Synthesis: Accessing the (S)-Enantiomer

The synthesis of enantiomerically pure (S)-3-(piperidin-2-yl)pyridine is a key challenge and a critical step in its application. Several stereoselective strategies have been developed, often focusing on the synthesis of the free base, (S)-anabasine, which is then converted to the dihydrochloride salt.

Conceptual Synthesis Workflow

A common approach involves the asymmetric synthesis of a chiral piperidine ring followed by its coupling to a pyridine moiety, or the enantioselective reduction of a pyridine precursor.

Caption: General strategies for the synthesis of (S)-3-(piperidin-2-yl)pyridine dihydrochloride.

Exemplary Synthetic Protocol: Asymmetric Reduction

This protocol is a representative example and may require optimization.

Step 1: Synthesis of N-protected 3-(1,2-dihydropyridin-2-yl)pyridine

-

To a solution of 3-bromopyridine in an appropriate aprotic solvent (e.g., THF), add a Grignard reagent such as isopropylmagnesium chloride.

-

After stirring, add a solution of a protected pyridine, such as N-Boc-pyridine, at low temperature.

-

Quench the reaction and purify the resulting dihydropyridine intermediate.

Step 2: Enantioselective Hydrogenation

-

In a high-pressure reactor, dissolve the N-protected dihydropyridine in a suitable solvent (e.g., methanol).

-

Add a chiral catalyst, such as a rhodium-based catalyst with a chiral phosphine ligand (e.g., (R)-BINAP).

-

Pressurize the reactor with hydrogen gas and heat to the desired temperature.

-

After the reaction is complete, filter the catalyst and remove the solvent.

Step 3: Deprotection and Salt Formation

-

Dissolve the N-protected (S)-3-(piperidin-2-yl)pyridine in a suitable solvent (e.g., methanol or diethyl ether).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (S)-3-(piperidin-2-yl)pyridine dihydrochloride.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric excess of (S)-3-(piperidin-2-yl)pyridine dihydrochloride is paramount for its use in research and drug development. A combination of analytical techniques should be employed.

Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should be consistent with the proposed structure, showing characteristic peaks for both the pyridine and piperidine rings. The integration of the peaks should correspond to the number of protons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₀H₁₄N₂) at m/z 162.23. Characteristic fragmentation patterns can further confirm the structure. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed under appropriate chromatographic conditions, indicating high purity. |

| Chiral HPLC | Determination of enantiomeric excess (e.e.). | Using a suitable chiral stationary phase, the (S)- and (R)-enantiomers should be resolved. The e.e. is calculated from the peak areas of the two enantiomers. |

| Elemental Analysis | Confirmation of elemental composition. | The percentages of C, H, N, and Cl should be within acceptable limits of the theoretical values for C₁₀H₁₆Cl₂N₂. |

Mechanism of Action and Pharmacology

The primary pharmacological activity of (S)-3-(piperidin-2-yl)pyridine and its derivatives stems from their interaction with nicotinic acetylcholine receptors (nAChRs).

Nicotinic Acetylcholine Receptor Agonism

(S)-Anabasine, the free base of the title compound, is a known agonist of nAChRs.[2] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes, including cognitive function, reward, and motor control.

-

(S)-Anabasine acts as a partial agonist at α4β2 nAChRs and a full agonist at the α7 nAChR subtype. [6]

-

It has been reported to have a higher affinity for the α7 subtype compared to nicotine.[6]

-

The EC₅₀ of (S)-anabasine for inducing depolarization of TE671 cells, which endogenously express human fetal muscle-type nAChRs, is 0.7 µM.[7]

Caption: Simplified signaling pathway of (S)-3-(piperidin-2-yl)pyridine at nAChRs.

Applications in Research and Drug Development

The unique structural and pharmacological properties of (S)-3-(piperidin-2-yl)pyridine dihydrochloride make it a valuable tool in several areas of research and development.

-

CNS Drug Discovery: It is a key intermediate in the synthesis of novel compounds targeting CNS disorders.[1] The piperidine-pyridine scaffold is a common feature in many biologically active molecules.

-

nAChR Research: As a selective nAChR agonist, it is used to study the structure, function, and pharmacology of these receptors.[1] This research is crucial for understanding the role of nAChRs in various neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

-

Scaffold for Library Synthesis: The molecule can be readily functionalized at various positions on both the piperidine and pyridine rings, allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization.

Safety and Handling

Given its biological activity, (S)-3-(piperidin-2-yl)pyridine dihydrochloride should be handled with care by trained personnel in a laboratory setting.

-

Toxicity: The free base, anabasine, is known to be toxic. The intravenous LD₅₀ of (-)-S-anabasine in mice is reported to be 16 +/- 1.0 mg/kg.[8]

-

Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

Conclusion

(S)-3-(piperidin-2-yl)pyridine dihydrochloride is a valuable and versatile chiral building block for researchers and drug developers. Its well-defined stereochemistry and inherent biological activity as a nicotinic acetylcholine receptor agonist make it a powerful tool for the exploration of novel CNS therapeutics. A thorough understanding of its synthesis, characterization, and pharmacology, as outlined in this guide, is essential for its effective and safe utilization in advancing the frontiers of neuroscience and medicinal chemistry.

References

-

(S)-3-(Piperidin-2-yl)pyridine dihydrochloride. MySkinRecipes. [Link]

-

(+-)-Anabasine | C10H14N2 | CID 2181. PubChem - NIH. [Link]

-

Varenicline | C13H13N3 | CID 5310966. PubChem - NIH. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

Varenicline. Pharmaffiliates. [Link]

-

3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412. PubChem. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

-

Anabasine. Wikipedia. [Link]

-

Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats. PubMed Central. [Link]

-

(±)-anabasine 2-(3-pyridinyl)piperidine. The Good Scents Company. [Link]

-

Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. PubMed. [Link]

-

Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. OSTI.gov. [Link]

-

Relative potency estimates for anabaseine, anabasine and nicotine on... ResearchGate. [Link]

-

(S)-3-(Piperidin-2-yl)pyridine. Pharmaffiliates. [Link]

-

(+-)-Anabasine | C10H14N2 | CID 2181. PubChem. [Link]

-

Discovery of novel α7 nicotinic acetylcholine receptor ligands via pharmacophoric and docking studies of benzylidene anabaseine analogs. PubMed. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

Sources

- 1. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride [myskinrecipes.com]

- 2. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 494-52-0|(S)-3-(Piperidin-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 6. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Anabasine Dihydrochloride: Structure, Properties, and Analytical Methodologies

An in-depth technical guide to the chemical structure of anabasine dihydrochloride.

This guide provides a comprehensive technical overview of anabasine dihydrochloride, a compound of significant interest to researchers in neuropharmacology, toxicology, and drug development. We will delve into its core chemical structure, physicochemical properties, and the analytical techniques essential for its characterization. The information presented herein is synthesized from authoritative sources to ensure scientific accuracy and provide actionable insights for laboratory professionals.

Unveiling the Molecular Architecture: The Chemical Structure of Anabasine

Anabasine is a piperidine and pyridine alkaloid, and its dihydrochloride salt is the form commonly used in research due to its increased stability and solubility. The fundamental structure of anabasine consists of a pyridine ring linked to a piperidine ring at the 3-position of the pyridine and the 2-position of the piperidine.

The chemical formula for anabasine is C10H14N2. Its dihydrochloride salt has the formula C10H14N2·2HCl. The addition of two hydrochloride molecules protonates the two nitrogen atoms within the structure, significantly influencing its chemical behavior.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocyclic ring containing one nitrogen atom.

-

Piperidine Ring: A six-membered saturated heterocyclic ring containing one nitrogen atom.

-

Chiral Center: The carbon atom at the 2-position of the piperidine ring is a chiral center, meaning anabasine exists as two enantiomers: (S)-(-)-anabasine and (R)-(+)-anabasine. The naturally occurring form is predominantly (S)-(-)-anabasine.

Below is a DOT script to visualize the chemical structure of anabasine dihydrochloride.

Caption: Chemical structure of Anabasine Dihydrochloride.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of anabasine dihydrochloride is critical for its handling, formulation, and experimental application.

| Property | Value | Source |

| IUPAC Name | 3-(piperidin-2-yl)pyridine;dihydrochloride | PubChem |

| Molecular Formula | C10H16Cl2N2 | PubChem |

| Molecular Weight | 235.16 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Melting Point | 262-265 °C (decomposes) | Sigma-Aldrich |

| Solubility | Soluble in water | PubChem |

| pKa | 8.7 (piperidine N), 3.2 (pyridine N) | DrugBank |

Synthesis and Purification: A High-Level Workflow

The synthesis of anabasine dihydrochloride for research purposes typically starts from commercially available anabasine, which is then converted to its dihydrochloride salt. The rationale behind using the salt form is its enhanced stability and aqueous solubility, which is crucial for preparing stock solutions and buffers in experimental settings.

Experimental Workflow: Salt Formation

Caption: High-level workflow for the synthesis of anabasine dihydrochloride.

Step-by-Step Protocol:

-

Dissolution: (S)-Anabasine is dissolved in anhydrous ethanol in a reaction vessel. The choice of an anhydrous solvent is critical to prevent the introduction of water, which can interfere with the salt formation and crystallization process.

-

Acidification: The solution is cooled to 0°C in an ice bath. A solution of hydrochloric acid in ethanol (ethanolic HCl) is added dropwise with constant stirring. The stoichiometry is crucial; two equivalents of HCl are required to protonate both nitrogen atoms. The slow, cooled addition helps to control the exothermic reaction and promotes the formation of well-defined crystals.

-

Precipitation: As the ethanolic HCl is added, anabasine dihydrochloride precipitates out of the solution due to its lower solubility in ethanol compared to the free base.

-

Isolation: The precipitate is collected by vacuum filtration.

-

Washing: The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting material or excess HCl. Using cold ethanol minimizes the loss of the product, as solubility increases with temperature.

-

Drying: The final product is dried under vacuum to remove any residual solvent, yielding a stable, crystalline powder.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of synthesized anabasine dihydrochloride must be confirmed using a suite of analytical techniques. This self-validating system ensures the quality of the compound for subsequent experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure. The protonation of the nitrogen atoms results in characteristic downfield shifts of the adjacent protons and carbons in the NMR spectra.

-

¹H NMR: Expect to see distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The N-H protons will appear as broad signals.

-

¹³C NMR: The spectrum will show ten distinct carbon signals corresponding to the molecular structure. The carbons adjacent to the protonated nitrogens will be shifted downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present. Key expected peaks include:

-

N-H stretch: A broad absorption band in the region of 2500-3000 cm⁻¹ is characteristic of the N⁺-H stretching in the hydrochloride salt.

-

C=N and C=C stretch: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

-

C-N stretch: Aliphatic C-N stretching will be observed around 1200-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation (anabasine + H⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Biological Context: Mechanism of Action

Anabasine is a nicotinic acetylcholine receptor (nAChR) agonist. Its structural similarity to nicotine allows it to bind to and activate these receptors, which are ligand-gated ion channels found throughout the central and peripheral nervous systems. The dihydrochloride salt is the form typically used in in-vitro and in-vivo studies to investigate its pharmacological and toxicological effects. The protonated nitrogens are key for its interaction with the negatively charged amino acid residues in the nAChR binding pocket.

Caption: Simplified signaling pathway for anabasine's mechanism of action.

Handling and Safety Considerations

Anabasine dihydrochloride is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.

Conclusion

Anabasine dihydrochloride is a vital tool for research into the function and pharmacology of nicotinic acetylcholine receptors. A comprehensive understanding of its chemical structure, properties, and appropriate analytical characterization is paramount for ensuring the validity and reproducibility of experimental results. The methodologies and information presented in this guide provide a solid foundation for researchers working with this compound.

References

The Anabasine Monograph: Technical Properties & Characterization of 3-(Piperidin-2-yl)pyridine

[1]

Executive Summary

3-(Piperidin-2-yl)pyridine , commonly known as Anabasine , is a minor tobacco alkaloid and a structural isomer of nicotine.[1][2][3][4] Unlike nicotine, which contains a pyrrolidine ring, anabasine features a piperidine ring, imparting distinct physicochemical properties and pharmacological profiles.[3][4][5][6][7] Primarily isolated from Nicotiana glauca (Tree Tobacco), it serves as a critical biomarker for tobacco consumption (distinguishing natural tobacco use from nicotine replacement therapy) and a scaffold for nicotinic acetylcholine receptor (nAChR) ligands. This guide provides a rigorous technical analysis of its properties, extraction protocols, and analytical characterization.

Part 1: Molecular Identity & Structural Analysis

Anabasine is a chiral alkaloid consisting of a pyridine ring substituted at the 3-position by a piperidine ring.[1][2][4] The chiral center is located at the C2 position of the piperidine ring.

| Feature | Specification |

| IUPAC Name | 3-(piperidin-2-yl)pyridine |

| Common Name | Anabasine; Neonicotine |

| CAS Number | 494-52-0 (S-isomer); 13078-04-1 (racemic) |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| Chirality | Natural anabasine is predominantly (S)-(-) . |

Structural Isomerism: Anabasine vs. Nicotine

While both molecules share the 3-pyridyl moiety, the saturation and ring size of the substituent define their reactivity.

-

Nicotine: N-methylpyrrolidine ring (Tertiary amine).[1]

-

Anabasine: Piperidine ring (Secondary amine).[1]

Key Consequence: The secondary amine in anabasine allows for direct derivatization (e.g., acylation) without prior demethylation, a feature utilized in forensic analysis to distinguish it from nicotine.

Figure 1: Structural relationship between Nicotine and Anabasine highlighting the amine classification difference.

Part 2: Physicochemical Properties[1][12]

The physical behavior of anabasine is governed by its basicity and lipophilicity.

Table 1: Core Physical Constants

| Property | Value | Context/Notes |

| Physical State | Viscous liquid | Colorless when fresh; darkens/browns upon oxidation (air exposure).[1][8] |

| Boiling Point | 270–272 °C | Significantly higher than nicotine (247 °C) due to H-bonding potential of the secondary amine.[1] |

| Density | 1.0455 g/mL | At 20 °C. |

| Solubility | Miscible | Soluble in water, ethanol, chloroform, and benzene. |

| pKa (Piperidine N) | ~11.0 | Highly basic secondary amine.[1] Protonated at physiological pH.[1] |

| pKa (Pyridine N) | ~3.5 | Weakly basic aromatic nitrogen.[1] |

| LogP | ~0.97 | Moderate lipophilicity; crosses blood-brain barrier (BBB).[1] |

Reactivity Profile

-

Oxidation: The secondary amine is susceptible to oxidation, forming N-oxides or dehydrogenating to anabaseine (imine form).[1] Storage under inert gas (Ar/N₂) at 4°C is mandatory to prevent browning.[1]

-

Salt Formation: Readily forms crystalline salts with acids (e.g., Anabasine picrate, Anabasine hydrochloride), which are preferred for long-term storage.[1]

Part 3: Extraction & Purification Protocol (Self-Validating)

Objective: Isolate anabasine from Nicotiana glauca leaves using an Acid-Base Differential Extraction. Validation Principle: This protocol utilizes the specific pKa values of anabasine to selectively move the molecule between aqueous and organic phases, ensuring removal of non-alkaloidal impurities (chlorophyll, fats) and neutral compounds.

Reagents

-

Dried N. glauca leaves (ground).[1]

-

0.5 M H₂SO₄ (Acid Phase).[1]

-

CHCl₃ or Dichloromethane (DCM) (Organic Phase).[1]

-

NaOH pellets (Basification).[1]

Step-by-Step Methodology

-

Acidic Leaching (Protonation):

-

Macerate 10g of plant powder in 100mL of 0.5 M H₂SO₄ for 24 hours.

-

Mechanism: pH < 3 ensures both the piperidine (pKa ~11) and pyridine (pKa ~3.[1]5) nitrogens are fully protonated (dicationic form).[1] The salt is highly water-soluble.[1] Lipids and chlorophyll remain in the solid plant matrix.

-

Filtration: Filter the mixture; discard solids.[1]

-

-

Defatting (Optional but Recommended):

-

Wash the acidic filtrate with 20mL CHCl₃.

-

Mechanism: At pH < 3, anabasine remains in the aqueous layer. Neutral organics move to the CHCl₃. Discard the organic layer.[1]

-

-

Basification (The Critical Switch):

-

Add NaOH to the aqueous phase until pH > 12. Monitor with a digital pH meter.[1]

-

Mechanism: pH must exceed the pKa of the piperidine nitrogen (11.0) to ensure the molecule is in its free base form (uncharged). If pH is only ~9, the piperidine ring remains protonated and will not extract into the organic solvent.

-

-

Organic Extraction:

-

Solvent Removal:

-

Evaporate solvent under reduced pressure (Rotary Evaporator) to yield crude anabasine oil.[1]

-

Figure 2: Acid-Base extraction logic flow relying on pKa manipulation.[1]

Part 4: Pharmacology & Toxicology[3][4][5][15][16]

Anabasine acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs).[1][2][4][5][9][10]

Mechanism of Action[16][18]

-

Receptor Affinity: High affinity for muscle-type nAChRs and neuronal

nAChRs.[1] Lower affinity for -

Physiological Effect:

-

Depolarization: Binds to the receptor, opening the ion channel (

influx). -

Desensitization: Prolonged exposure leads to a persistent depolarizing block (neuromuscular blockade).[1]

-

-

Toxicity: Causes "Crooked Calf Disease" in livestock (teratogenic effect causing skeletal deformities due to fetal muscle paralysis).[1] In humans, acute toxicity manifests as salivation, tremors, and respiratory failure (asystole).

Part 5: Analytical Methodologies

Distinguishing anabasine from nicotine is a common analytical challenge.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)[1][7][14]

-

Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

-

Fragmentation Pattern (EI, 70eV):

-

Molecular Ion (M+): m/z 162 (Strong).[1]

-

Base Peak: Often m/z 84 (Tetrahydropyridinium ion) or m/z 133 (loss of ethyl radical equivalent/ring opening), depending on ionization energy.

-

Differentiation: While nicotine also has M+ 162 and base peak m/z 84, the retention times differ significantly (Anabasine elutes later due to higher BP).

-

Derivatization:[11] Trifluoroacetic anhydride (TFAA) will react with the secondary amine of anabasine (shifting M+ to 258) but not with the tertiary amine of nicotine. This is the gold-standard confirmation method.

-

Biomarker Utility

Anabasine is present in tobacco plant material but is not present in pharmaceutical grade nicotine (NRT patches/gums).[1]

-

Positive Anabasine Test: Indicates recent use of tobacco products (cigarettes, cigars).

-

Negative Anabasine / Positive Cotinine: Indicates use of Nicotine Replacement Therapy (NRT).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 205586, Anabasine.[1] Retrieved from [Link]

-

Mizrachi, N., Levy, S., & Goren, Z. Q. (2000). Fatal poisoning from Nicotiana glauca leaves: identification of anabasine by gas-chromatography/mass spectrometry.[3][12] Journal of Forensic Sciences.[1][12] Retrieved from [Link]

-

Green, B. T., et al. (2016). Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids.[1] PMC.[1] Retrieved from [Link]

-

Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes.[3] American Journal of Public Health.[1] Retrieved from [Link]

Sources

- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anabasine - Wikipedia [en.wikipedia.org]

- 4. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. echemi.com [echemi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Enantiomeric analysis of anatabine, nornicotine and anabasine in commercial tobacco by multi-dimensional gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatal poisoning from Nicotiana glauca leaves: identification of anabasine by gas-chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 3-(Piperidin-2-yl)pyridine Dihydrochloride

Common Name: Anabasine Dihydrochloride

CAS Registry Number: 15251-47-5 (Dihydrochloride) / 494-52-0 (Free Base)

Molecular Formula:

Executive Summary

3-(Piperidin-2-yl)pyridine dihydrochloride (Anabasine HCl) is a potent piperidine alkaloid and a structural isomer of nicotine. Historically identified as the primary toxic agent in Nicotiana glauca (Tree Tobacco), it serves as a critical reference standard in nicotinic acetylcholine receptor (nAChR) pharmacology.

While structurally similar to nicotine, Anabasine exhibits a distinct pharmacological profile, characterized by full agonism at

Expert Insight: Researchers often default to murine models for teratogenicity screening. However, for Anabasine, rat models are non-predictive for skeletal malformations.[2] The compound induces fetal akinesia (lack of movement) essential for joint deformation in ungulates, but fails to produce the same phenotype in rodents at survivable doses. This guide details the specific mechanistic pathways and validated assay protocols required to study this compound safely and effectively.

Chemical Identity & Physicochemical Properties[4][5][6][7]

The dihydrochloride salt is preferred in experimental settings due to its superior aqueous solubility and stability compared to the volatile, oxidation-prone free base liquid.

| Property | Data | Relevance |

| IUPAC Name | 3-(piperidin-2-yl)pyridine dihydrochloride | Standard nomenclature |

| Solubility | >50 mg/mL (Water, DMSO) | Suitable for high-concentration stock solutions |

| pKa | ~3.0 and ~11.0 | Exists as a dication at physiological pH |

| Stability | Hygroscopic; store desicated at -20°C | Prevents hydrolysis and degradation |

Mechanism of Action (MoA)

Anabasine acts as a non-selective nAChR agonist. Its toxicity arises from the overstimulation of nicotinic receptors at the neuromuscular junction (NMJ) and in the central nervous system (CNS).

Pharmacodynamics

-

Activation: Binds to the

-subunits of the nAChR. -

Depolarization: Causes massive influx of

and -

Desensitization (The Toxic Phase): Prolonged exposure prevents the receptor from resetting to the resting state. This results in a "depolarizing block," rendering the muscle unresponsive to endogenous acetylcholine, causing flaccid paralysis.

Pathway Visualization

The following diagram illustrates the biphasic action of Anabasine at the neuromuscular junction.

Figure 1: Biphasic mechanism of Anabasine toxicity transitioning from excitation (Phase I) to neuromuscular blockade (Phase II).

Toxicological Profile

Acute Toxicity Data

Anabasine is classified as "Super Toxic."[3] The lethal dose is significantly lower than many standard laboratory alkaloids.

| Species | Route | LD50 Value | Clinical Signs |

| Mouse | Intravenous (IV) | ~11–16 mg/kg (enantiomer dependent) | Convulsions, respiratory arrest |

| Rat | Intraperitoneal (IP) | ~22 mg/kg | Tremors, ataxia, prostration |

| Guinea Pig | Oral | ~10 mg/kg | Salivation, paralysis |

| Human | Oral (Est.) | < 5 mg/kg | SLUDGE syndrome*, seizures, death |

*SLUDGE: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis.

Developmental Toxicity: The "Crooked Calf" Mechanism

Anabasine is a teratogen, but its mechanism is strictly functional , not structural. It does not directly mutate DNA. Instead, it acts as a "fetal anesthetic."

-

Critical Window: Gestational Days 40–70 (in cattle).

-

Pathology: The alkaloid crosses the placenta and desensitizes fetal muscle nAChRs. This inhibits fetal movement (akinesia).

-

Consequence: Without movement, joints fuse in fixed positions (arthrogryposis), and the palate fails to close (cleft palate) because the tongue does not move out of the way of the fusing shelves.

Figure 2: The functional teratogenicity pathway of Anabasine leading to skeletal malformations.

Experimental Protocols

Protocol A: In Vitro nAChR Functional Assay (FLIPR)

Purpose: To quantify the agonist potency (

Reagents:

-

Cell Line: TE-671 (expresses fetal muscle-type nAChR) or SH-SY5Y (neuronal).

-

Dye: FLIPR Membrane Potential Assay Kit (Blue or Red).

-

Control: Epibatidine (Full agonist reference).

Workflow:

-

Cell Plating: Seed TE-671 cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h at 37°C/5%

. -

Dye Loading: Remove culture media. Add 100 µL of Membrane Potential Dye dissolved in Tyrode’s buffer. Incubate for 30–60 mins at 37°C.

-

Compound Preparation: Prepare Anabasine HCl serial dilutions (0.1 nM to 100 µM) in Tyrode’s buffer. Note: Adjust pH to 7.4 if high concentrations shift acidity.

-

Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

-

Injection: Inject 25 µL of Anabasine solution while simultaneously recording fluorescence (excitation 530 nm, emission 565 nm).

-

Data Analysis: Plot Max-Min fluorescence units (RFU) against log[concentration]. Fit to a sigmoidal dose-response curve to determine

.

Validation Criteria:

-

Z-factor must be > 0.5.

-

Epibatidine positive control must show

within historical range (~10-50 nM).

Protocol B: In Vivo Teratogenicity Screening (Species Selection)

Critical Note: Do NOT use rats for skeletal malformation studies regarding Anabasine.

-

Why: Rats metabolize piperidine alkaloids rapidly and their fetal movement requirements for joint formation differ from ungulates.

-

Correct Model: Spanish Goat or Sheep.

Methodology (Ungulate Model):

-

Dosing: Administer Anabasine HCl via oral gavage at 1.0–2.0 mg/kg body weight.

-

Timing: Daily administration from Gestational Day 30 to 60.

-

Monitoring:

-

Maternal Toxicity: Monitor for tremors/recumbency 1-hour post-dose. If severe signs occur, reduce dose by 10%.

-

Fetal Movement: Transabdominal ultrasonography every 3 days to assess fetal limb movement vigor.

-

-

Endpoint: Cesarean section at term (Day 145-150). Necropsy fetus for fixed joints (carpal flexure) and cleft palate.

Safety & Handling (SDS Highlights)

Signal Word: DANGER

-

Hazard Statements:

-

PPE Requirements:

-

Nitrile gloves (double-gloving recommended).

-

P100 Respirator or handling strictly within a Biosafety Cabinet (BSC).

-

Full-body Tyvek suit for powder handling.

-

-

Decontamination: Neutralize spills with 10% bleach solution followed by ethanol. Anabasine is stable; simple water wiping is insufficient to degrade the compound.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 205586, Anabasine. PubChem. Available at: [Link]

-

Welch, K. D., et al. (2014).[2] Studies on the teratogenicity of anabasine in a rat model. Toxicon, 87, 32-37.[6] Available at: [Link]

-

Keeler, R. F. (1979). Congenital defects in calves from maternal ingestion of Nicotiana glauca of high anabasine content.[7][8] Clinical Toxicology, 15(4), 417-426. Available at: [Link]

-

Green, B. T., et al. (2013).[9] Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission.[9] Birth Defects Research Part C: Embryo Today, 99(4), 235-246.[9] Available at: [Link]

-

Kem, W. R., et al. (1997).[1] Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine.[10] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

Sources

- 1. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the teratogenicity of anabasine in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. Congenital defects in calves from maternal ingestion of Nicotiana glauca of high anabasine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Teratogenic effects of Nicotiana glauca and concentration of anabasine, the suspect teratogen in plant parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anabasine Hydrochloride - LKT Labs [lktlabs.com]

- 10. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Precision Experimental Protocols for 3-(Piperidin-2-yl)pyridine Dihydrochloride

Executive Summary & Compound Profile

3-(Piperidin-2-yl)pyridine dihydrochloride (commonly known as Anabasine dihydrochloride ) is a potent alkaloid and structural isomer of nicotine. Unlike nicotine, which contains a pyrrolidine ring, anabasine features a piperidine ring, conferring unique binding kinetics at nicotinic acetylcholine receptors (nAChRs).

While historically noted for its botanical insecticidal properties and teratogenic risks in livestock ("Crooked Calf Disease"), modern research utilizes this compound as a critical probe for distinguishing nAChR subtypes. Specifically, it acts as a full agonist at homomeric

Key Chemical Properties

| Property | Specification |

| IUPAC Name | 3-(Piperidin-2-yl)pyridine dihydrochloride |

| Common Name | Anabasine 2HCl |

| CAS Number | 15251-47-5 (Salt); 494-52-0 (Free Base) |

| Molecular Weight | 235.15 g/mol (Salt); ~162.23 g/mol (Free Base) |

| Solubility | Water (>100 mg/mL), DMSO, Ethanol |

| Appearance | White to off-white crystalline powder |

| Storage | -20°C, desiccated, protected from light |

Safety & Handling (CRITICAL)

DANGER: NEUROTOXIN Anabasine is a potent nicotinic agonist. The LD50 (IV, mouse) is approximately 11–16 mg/kg. It is fatal if swallowed or absorbed through the skin.

-

Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A particulate respirator (N95/P100) is recommended during powder handling.

-

Decontamination: Spills should be treated with weak acid (to protonate and solubilize) followed by absorption with vermiculite.

Core Protocol: Stock Solution Preparation

The dihydrochloride salt form is preferred over the free base liquid due to its superior stability and water solubility. However, the salt is acidic; pH adjustment is critical for physiological assays.

Calculation for 100 mM Stock (10 mL)

-

Target Concentration: 100 mM (0.1 M)

-

Molecular Weight: 235.15 g/mol [2]

-

Mass Required:

(235.15 mg)

Solubilization Procedure

-

Weigh 235.15 mg of Anabasine 2HCl into a tared 15 mL polypropylene tube.

-

Add 8.0 mL of sterile, nuclease-free water (or DMSO if strict anhydrous conditions are required).

-

Vortex vigorously until fully dissolved (solution should be clear).

-

pH Adjustment (Crucial Step): The 2HCl salt will lower the pH significantly.

-

If using water: Check pH. If < 5.0, carefully titrate with 1N NaOH to reach pH ~7.0–7.4 before final volume adjustment.

-

Note: If using DMSO, omit pH adjustment until dilution into aqueous buffer.

-

-

Bring final volume to 10.0 mL with solvent.

-

Sterilization: Filter through a 0.22 µm PVDF syringe filter.

-

Aliquot: Dispense into 50–100 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Application 1: In Vitro Electrophysiology (nAChR Characterization)

Objective: To measure agonist-induced currents in Xenopus oocytes or HEK293 cells expressing human

Mechanistic Context

Anabasine exhibits rapid kinetics. A key experimental challenge is receptor desensitization .

Experimental Workflow (Graphviz Visualization)

Figure 1: Electrophysiological workflow emphasizing rapid perfusion to capture transient

Step-by-Step Protocol (Two-Electrode Voltage Clamp - TEVC)

-

Oocyte Preparation: Express human

nAChR cRNA in Xenopus oocytes 48–72 hours prior to recording. -

Bath Solution: Standard Ringer’s solution (115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2). Add 1 µM Atropine to block endogenous muscarinic receptors.

-

Electrode Setup: Pull borosilicate glass pipettes (resistance 0.5–2.0 MΩ). Fill with 3M KCl.

-

Clamping: Impale oocyte and clamp voltage at -60 mV . Allow baseline to stabilize (<10 nA drift).

-

Application:

-

Prepare Anabasine working solutions: 10 µM, 30 µM, 100 µM, 300 µM .

-

Apply agonist for 2–5 seconds via gravity-fed rapid perfusion.

-

-

Data Capture: Record peak amplitude immediately.

-

Washout: Wash with Ringer’s buffer for 3–5 minutes between applications.

-

Why? Anabasine induces significant residual desensitization. Insufficient washout will suppress subsequent responses.

-

-

Normalization: Normalize currents to a saturating dose of Acetylcholine (1 mM) to determine relative efficacy.

Application 2: Teratogenicity Modeling (Fetal Akinesia)

Objective: To replicate the mechanism of "Crooked Calf Disease" (arthrogryposis) for toxicology screening.

The Mechanism: Desensitization-Induced Deformity

Anabasine is a teratogen not because it destroys tissue, but because it silences it.

-

Anabasine crosses the placenta.

-

It binds to fetal muscle-type nAChRs.

-

It causes prolonged desensitization (neuromuscular blockade).

-

Fetal Akinesia: The fetus stops moving.[3]

-

Arthrogryposis: Lack of movement during skeletal ossification leads to fused joints and cleft palate.

Pathway Diagram (Graphviz Visualization)

Figure 2: The cascade of Anabasine-induced teratogenicity. The critical pathological event is the cessation of fetal movement (Akinesia) driven by receptor desensitization.

In Vivo Dosing Protocol (Murine Model)

Note: Rats are generally poor models for this specific alkaloid due to rapid metabolic clearance. Mice or livestock models are preferred.

-

Subject: Pregnant CD-1 Mice.

-

Dosing Window: Gestational Day (GD) 10–15 (Critical window for palate closure and limb formation).

-

Preparation: Dissolve Anabasine 2HCl in sterile saline.

-

Administration: Intraperitoneal (IP) injection or oral gavage.

-

Dose Range: 5 mg/kg to 20 mg/kg (Titrate carefully; approaching LD50).

-

-

Observation: Monitor dams for signs of toxicity (tremors, ataxia).

-

Endpoint: Cesarean section on GD 18. Assess fetuses for:

-

Cleft palate (visual inspection).

-

Limb flexure defects (arthrogryposis).

-

References

-

Kem, W. R., et al. (2004). "The diversity of nicotinic acetylcholine receptors and their ligands."[4] Molecular Pharmacology. (Context: Receptor subtypes).

-

Keeler, R. F., et al. (1981).[5] "Teratogenic effects of Nicotiana glauca and concentration of anabasine, the suspect teratogen in plant parts."[5][6] The Cornell Veterinarian.[5] (Context: Teratogenicity and Crooked Calf Disease).

-

Green, B. T., et al. (2013).[7] "Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission."[3][7] Birth Defects Research. (Context: Mechanism of fetal akinesia).

-

PubChem. (2023). "Anabasine dihydrochloride Compound Summary." National Library of Medicine. (Context: Chemical properties and toxicity data).

-

Lee, S. T., et al. (2014).[3] "Studies on the teratogenicity of anabasine in a rat model." Toxicon. (Context: Rodent model limitations).

Sources

- 1. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride [myskinrecipes.com]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. Gating of nicotinic ACh receptors; new insights into structural transitions triggered by agonist binding that induce channel opening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teratogenic effects of Nicotiana glauca and concentration of anabasine, the suspect teratogen in plant parts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Congenital defects in calves from maternal ingestion of Nicotiana glauca of high anabasine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anabasine Hydrochloride - LKT Labs [lktlabs.com]

Guide to the Preparation and Handling of 3-(Piperidin-2-yl)pyridine Dihydrochloride Stock Solutions for Preclinical Research

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a comprehensive protocol for the preparation, quality control, and storage of stock solutions of 3-(Piperidin-2-yl)pyridine dihydrochloride. As a critical intermediate in the synthesis of bioactive molecules targeting the central nervous system, particularly nicotinic acetylcholine receptors, the accuracy and stability of its stock solutions are paramount for reproducible experimental outcomes.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into solvent selection, dissolution techniques, safety precautions, and validation methods to ensure the integrity of this valuable research compound.

Compound Profile and Scientific Context

3-(Piperidin-2-yl)pyridine, also known as anabasine, is a pyridine alkaloid that functions as a nicotinic acetylcholine receptor (nAChR) agonist.[2] Its dihydrochloride salt is the preferred form for research applications due to its enhanced stability and solubility over the free base, which is an unstable liquid that darkens on exposure to air.[2][3] The compound is instrumental in the development of novel therapeutics for neurological disorders, addiction, and cognitive impairments.[1]

Accurate stock solution preparation is the foundation of reliable in vitro and in vivo studies. Errors in concentration, degradation of the compound, or contamination can lead to misleading data, jeopardizing research validity and resource allocation. This protocol establishes a self-validating system for generating high-quality, reliable stock solutions.

Physicochemical Properties

A clear understanding of the compound's properties is essential for proper handling and preparation.

| Property | Value | Source(s) |

| IUPAC Name | (S)-3-(piperidin-2-yl)pyridine dihydrochloride | [4] |

| Synonym(s) | Anabasine Dihydrochloride | [3][5] |

| CAS Number | 31945-06-9 (S-enantiomer dihydrochloride) | [1][4] |

| Molecular Formula | C₁₀H₁₆Cl₂N₂ | [1][4] |

| Molecular Weight (FW) | 235.15 g/mol | [1][4] |

| Purity (Typical) | ≥95% - 97% | [1][4][6] |

| Appearance | Solid (e.g., white to cream powder) | [7] |

| Storage (Solid) | Room temperature under inert gas; or 2-8°C, sealed and dry | [1][4][6] |

Safety, Handling, and Hazard Mitigation

3-(Piperidin-2-yl)pyridine dihydrochloride and its free base are hazardous substances. Strict adherence to safety protocols is mandatory. The compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[5][6][8]

Core Safety Requirements:

-

Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[9]

-

Personal Protective Equipment (PPE): A standard PPE ensemble is required, including a lab coat, nitrile gloves, and chemical splash goggles.[10]

-

Handling: Avoid contact with skin and eyes.[5][8] Do not eat, drink, or smoke in the work area.[3][11] Wash hands thoroughly after handling.[8]

-

Disposal: Dispose of waste according to local, state, and federal regulations.[3][8]

Protocol: Stock Solution Preparation (10 mM Example)

This protocol details the preparation of a 10 mM aqueous stock solution. The principles can be adapted for other concentrations.

Materials and Equipment

-

3-(Piperidin-2-yl)pyridine dihydrochloride (FW: 235.15 g/mol )

-

Analytical balance (readable to 0.1 mg)

-

Weighing paper or boat

-

Spatula

-

Calibrated micropipettes

-

Volumetric flask (e.g., 10 mL, Class A)

-

Conical tubes (polypropylene, sterile)

-

Vortex mixer

-

Solvent: Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS, pH 7.4)

-

pH meter (optional, for QC)

-

0.22 µm syringe filter (optional, for sterilization)

Workflow for Stock Solution Preparation

The following diagram outlines the critical path from initial planning to final storage.

Caption: Standard workflow for preparing a validated stock solution.

Step-by-Step Methodology

Part A: Calculation

The fundamental equation for calculating the required mass is:

Mass (g) = Desired Concentration (mol/L) × Final Volume (L) × Molecular Weight ( g/mol )

-

Example for 10 mL of a 10 mM stock solution:

-

Mass (g) = (0.010 mol/L) × (0.010 L) × (235.15 g/mol )

-

Mass (g) = 0.00023515 g

-

Mass (mg) = 2.35 mg

-

Part B: Dissolution Protocol

-

Preparation: Put on all required PPE and ensure the chemical fume hood is operational.

-

Weighing: Carefully weigh out 2.35 mg of 3-(Piperidin-2-yl)pyridine dihydrochloride using an analytical balance and transfer it into a 10 mL volumetric flask.

-

Scientist's Note: Taring the weigh boat and measuring by difference can improve accuracy. Given the small mass, it is acceptable to prepare a larger volume (e.g., 50 mL) to reduce weighing errors.

-

-

Initial Solvation: Add approximately 8 mL (80% of the final volume) of your chosen solvent (e.g., sterile water) to the volumetric flask.

-

Dissolution: Cap the flask and vortex thoroughly. If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes is recommended. Visually inspect against a dark background to ensure no particulates remain.

-

Scientist's Note: The dihydrochloride salt form is designed for aqueous solubility. If it fails to dissolve, it may indicate an issue with the solvent or the compound lot. Do not heat the solution, as the stability of the compound under heat in solution is not well-characterized.[2]

-

-

Final Volume Adjustment (QS): Once fully dissolved, carefully add the solvent until the bottom of the meniscus touches the calibration mark on the neck of the 10 mL volumetric flask.

-

Final Mixing: Cap the flask and invert it 10-15 times to ensure a homogenous solution.

Quality Control, Storage, and Stability

A prepared stock solution is only as good as its validation and storage conditions.

Quality Control (QC)

-

Visual Inspection: The final solution should be clear, colorless, and free of any visible particulates.

-

pH Measurement (Optional but Recommended): As a dihydrochloride salt, the solution will be acidic. Measuring and recording the initial pH can be a useful QC parameter for future batches.

-

Sterilization: For cell-based assays, sterile filtration using a 0.22 µm PVDF or PES syringe filter is recommended after preparation and before aliquoting.

Aliquoting and Storage

-

Prevent Freeze-Thaw Cycles: To maintain stability, the stock solution should be aliquoted into single-use volumes in sterile polypropylene tubes. This prevents degradation that can occur with repeated temperature changes.

-

Storage Temperature: Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

-

Labeling: Each aliquot must be clearly labeled with the compound name, concentration, date of preparation, and preparer's initials.

Stability Insights

The free base, anabasine, is susceptible to degradation from light, heat, and moisture.[2] While the dihydrochloride salt is more robust, it is best practice to protect solutions from light by using amber tubes or storing them in a dark freezer box. A fresh stock solution should be prepared every 3-6 months, or as determined by internal validation.

Solvent Selection Guide

Choosing the correct solvent is critical. The following flowchart provides a decision-making framework.

Caption: Decision tree for selecting an appropriate solvent system.

References

-

MySkinRecipes. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride. [Link]

-

The Good Scents Company. piperazine dihydrochloride, 142-64-3. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2181, (+-)-Anabasine" PubChem. [Link]

-

ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

-

PENTA. Pyridine - SAFETY DATA SHEET. [Link]

-

MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

Sources

- 1. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride [myskinrecipes.com]

- 2. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. (S)-3-(piperidin-2-yl)pyridine dihydrochloride 95.00% | CAS: 31945-06-9 | AChemBlock [achemblock.com]

- 5. biosynth.com [biosynth.com]

- 6. chemscene.com [chemscene.com]

- 7. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]

- 8. fishersci.com [fishersci.com]

- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. pentachemicals.eu [pentachemicals.eu]

3-(Piperidin-2-yl)pyridine as a chemical probe for nAChRs

Application Note: 3-(Piperidin-2-yl)pyridine (Anabasine) as a Chemical Probe for nAChR Desensitization and Selectivity Profiling

Abstract

This technical guide details the application of 3-(Piperidin-2-yl)pyridine (commonly known as Anabasine ) as a pharmacological probe for Nicotinic Acetylcholine Receptors (nAChRs). Unlike its structural analog nicotine, anabasine exhibits a distinct efficacy profile, acting as a potent full agonist at α7 subtypes and a partial agonist at α4β2 subtypes, while demonstrating unique desensitization kinetics at muscle-type receptors.[1] This guide provides validated protocols for Two-Electrode Voltage Clamp (TEVC) electrophysiology and calcium flux assays, specifically designed to leverage anabasine’s ability to induce receptor desensitization—a critical mechanism in studying teratogenicity and neuromuscular blockade.[1]

Part 1: Chemical & Pharmacological Profile[1][2][3]

Molecule Identity

-

Physical State: Pale yellow to amber liquid (hygroscopic).[1]

-

Solubility: Miscible in water, ethanol, and DMSO.[1]

Structural Significance

Anabasine is a structural isomer of nicotine.[1] The critical difference lies in the saturated ring: nicotine possesses a five-membered pyrrolidine ring, whereas anabasine possesses a six-membered piperidine ring.[1] This steric expansion alters the ligand's fit within the orthosteric binding pocket (cation-π interaction site), significantly impacting binding affinity and the conformational shift required for channel gating.[1]

Mechanism of Action: The "Activation-Desensitization" Paradox

Anabasine binds to the interface between α and non-α subunits (or α-α in homomers).[1]

-

Activation: Upon binding, it stabilizes the open-channel conformation, allowing cation influx (Na⁺, Ca²⁺).[1]

-

Desensitization: Crucially, anabasine is a potent inducer of the desensitized state (closed but ligand-bound).[1][6] In fetal muscle-type nAChRs, anabasine induces desensitization more effectively than nicotine, a property directly linked to its teratogenic effects (Crooked Calf Syndrome) by causing prolonged neuromuscular blockade in the fetus.[1]

Figure 1: Kinetic State Transitions. Anabasine drives the receptor rapidly from Open to Desensitized states. The stability of the Desensitized state is the primary variable measured in the protocols below.

Part 2: Subtype Selectivity & Profiling

Anabasine is not a "clean" selective agonist but rather a differential probe .[1] Its utility lies in the comparison of its efficacy (Emax) relative to Acetylcholine (ACh) across subtypes.[1]

Table 1: Comparative Efficacy Profile of Anabasine

| nAChR Subtype | Primary Localization | Anabasine Potency (Relative to ACh) | Efficacy (Emax) | Application Note |

| α7 (Homomeric) | CNS / Immune Cells | High | Full Agonist (~90-100%) | Used to probe α7-mediated anti-inflammatory pathways. |

| α4β2 (Heteromeric) | CNS (Thalamus/Cortex) | Moderate | Partial Agonist (~30-50%) | Acts as a functional antagonist in the presence of full agonists (e.g., ACh). |

| Muscle (α1β1δε) | Neuromuscular Junction | High | Full Agonist | High Desensitization Risk. Primary target for toxicology studies.[1] |

| α3β4 | Autonomic Ganglia | Low | Partial Agonist | Significantly less potent than Epibatidine.[1] |

Part 3: Experimental Protocols

Protocol A: Preparation and Safety (Critical)

-

Hazard Warning: Anabasine is a teratogen and potent neurotoxin.[1] It can be absorbed through the skin.[1]

-

PPE: Double nitrile gloves, lab coat, safety goggles.[1] Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.[1]

Stock Solution Preparation:

-

Weigh Anabasine liquid in a tared vial inside the fume hood.

-

Dissolve in 100% DMSO to create a 100 mM Stock .

-

Aliquot into amber glass vials (light sensitive) and store at -20°C.

-

Working Solution: Dilute in physiological buffer (e.g., Ringer’s) immediately before use.[1] Maximum DMSO concentration in assay should be <0.1%.[1]

Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To measure the agonist efficacy and desensitization kinetics of Anabasine on expressed nAChRs.

Reagents:

-

ND96 Buffer: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.[1]

-

Xenopus laevis oocytes (Stage V-VI).[1]

Workflow:

-

Expression: Inject oocytes with 5–50 ng of cRNA.[1] Incubate for 2–5 days at 18°C.

-

Setup: Place oocyte in the recording chamber under continuous perfusion with ND96.

-

Impale: Insert voltage and current electrodes (filled with 3M KCl, resistance 0.5–2 MΩ).

-

Clamp: Voltage clamp the membrane at -60 mV .

-

Baseline: Record stable baseline current for 60 seconds.

-

Agonist Application (The "Pulse" Protocol):

-

Desensitization Assay (The "Pre-Pulse" Protocol):

Figure 2: TEVC Workflow. Standardized sequence to normalize Anabasine response against a full ACh control.

Protocol C: Calcium Flux Assay (High Throughput)

Objective: Screening Anabasine analogs or concentration-response curves in HEK293 cells.

-

Cell Prep: Plate HEK293 cells stably expressing α7 nAChR in poly-D-lysine coated 96-well black plates.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) + Pluronic F-127 for 45 mins at 37°C.

-

Wash: Remove dye and replace with Assay Buffer (HBSS + 20 mM HEPES).

-

Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 10s.

-

Injection: Inject Anabasine (via automated fluidics).

-

Read: Measure kinetics for 120s. α7 responses are rapid; capture data at <1s intervals.

-

Validation: Use PNU-120596 (Type II PAM) to reactivate desensitized α7 receptors if signal is low.[1][10]

Part 4: Data Interpretation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Rapid Current Decay | High rate of desensitization (common with Anabasine).[1] | Reduce agonist application time; ensure rapid perfusion exchange.[1] |

| Low Signal (α7) | Fast desensitization masking peak current.[1] | Co-apply with a PAM (e.g., PNU-120596) to prolong channel opening.[1] |

| Inconsistent Baseline | Incomplete washout of Anabasine.[1] | Increase washout time between pulses (>5 min). Anabasine is lipophilic and may linger.[1] |

| Response in Control Oocytes | Endogenous muscarinic receptors.[1] | Add Atropine (1 µM) to the bath solution to block muscarinic contributions.[1] |

References

-

Kem, W. R., et al. (2004).[1] "The alpha7 nicotinic receptor as a target for pharmacological treatment of schizophrenia."[1] Psychopharmacology. Link

-

Green, B. T., et al. (2013).[1] "Activation and desensitization of nicotinic alpha7-type acetylcholine receptors by benzylidene anabaseines and nicotine."[1][10][11] BMC Neuroscience.[1] Link[1]

-

Lee, S. T., et al. (2016).[1][12] "Activation and Desensitization of Peripheral Muscle and Neuronal Nicotinic Acetylcholine Receptors by Selected, Naturally-Occurring Pyridine Alkaloids." International Journal of Molecular Sciences. Link

-

PubChem Database. (n.d.).[1] "Anabasine - Compound Summary." National Library of Medicine.[1] Link

-

Papke, R. L., et al. (2010).[1] "The pharmacological activity of nicotine and nornicotine on nAChRs subtypes relevant to nicotine dependence." British Journal of Pharmacology.[1] Link[1]

Sources

- 1. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (±)-anabasine, 13078-04-1 [thegoodscentscompany.com]

- 4. An electrophysiological characterization of naturally occurring tobacco alkaloids and their action on human α4β2 and α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (-)-ANABASINE | 494-52-0 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. alpha7 receptor-selective agonists and modes of alpha7 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation and desensitization of nicotinic alpha7-type acetylcholine receptors by benzylidene anabaseines and nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-(Piperidin-2-yl)pyridine Dihydrochloride (Anabasine 2HCl) for Cholinergic Receptor Profiling

[1]

Abstract

This application note details the physicochemical properties, pharmacological profile, and experimental protocols for 3-(Piperidin-2-yl)pyridine dihydrochloride (commonly known as Anabasine dihydrochloride ). As a potent nicotinic acetylcholine receptor (nAChR) agonist, Anabasine serves as a critical structural probe for distinguishing between nAChR subtypes, specifically differentiating between homomeric

Chemical Identity & Handling

The dihydrochloride salt converts the naturally occurring liquid alkaloid (Anabasine free base) into a stable, water-soluble solid, preventing the oxidation and hygroscopic issues associated with the oil form.

| Property | Specification |

| IUPAC Name | 3-(Piperidin-2-yl)pyridine dihydrochloride |

| Common Name | Anabasine dihydrochloride |

| CAS Number | 13078-04-1 (salt); 494-52-0 (free base) |

| Molecular Formula | |

| Molecular Weight | 235.15 g/mol |

| Solubility | Water (>50 mM); DMSO (>50 mM) |

| Appearance | White to off-white crystalline solid |

| Storage | Desiccate at +4°C. Hygroscopic.[1] |

Preparation of Stock Solutions

-

Primary Stock (100 mM): Dissolve 23.5 mg in 1 mL of sterile distilled water or anhydrous DMSO. Vortex until fully dissolved.

-

Working Aliquots: Store at -20°C. Avoid repeated freeze-thaw cycles.

-

Stability: Aqueous solutions are stable for 1 week at +4°C; DMSO stocks are stable for 3 months at -20°C.

Pharmacological Profile & Mechanism

Anabasine acts as a non-selective nAChR agonist but displays distinct efficacy profiles compared to nicotine.[2][3] It binds to the orthosteric site at the interface of receptor subunits.

Mechanism of Action

Upon binding, Anabasine induces a conformational shift in the pentameric nAChR complex, opening the central pore to allow cation influx (

Figure 1: Signal transduction pathway of Anabasine-mediated nAChR activation.[1]

Receptor Subtype Selectivity

Anabasine is often used to probe the structural requirements of the agonist binding pocket. Unlike nicotine, which has high affinity for

| Receptor Subtype | Functional Effect | Affinity / Potency Note |

| Full Agonist | High efficacy; often used to study desensitization kinetics distinct from nicotine.[1] | |

| Partial Agonist | Lower affinity than nicotine ( | |

| Muscle Type ( | Agonist | Potent activation; historically relevant for teratogenic studies in livestock.[1] |

Application Protocol: Two-Electrode Voltage Clamp (TEVC)

Objective: Quantify current responses (

Materials

-

Xenopus laevis oocytes (Stage V-VI).

-

cRNA encoding nAChR subunits (e.g., human

7).[4] -

Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM

, 1.8 mM -

Agonist Solution: Anabasine 2HCl diluted in ND96 (Range: 0.1

M – 1 mM).

Experimental Workflow

Figure 2: TEVC workflow for dose-response characterization.

Step-by-Step Procedure

-

Expression: Inject oocytes with 5–50 ng of cRNA. Incubate for 2–5 days at 18°C to allow receptor surface expression.

-

Setup: Place oocyte in the recording chamber. Impale with two glass microelectrodes (resistance 0.5–2 M

) filled with 3M KCl. -

Clamping: Clamp membrane potential at -60 mV using a standard amplifier (e.g., GeneClamp 500B).

-

Perfusion: Perfuse with ND96 buffer until baseline current stabilizes.

-

Agonist Application: Apply Anabasine 2HCl for a short pulse (e.g., 5 seconds for

7 to avoid rapid desensitization; 20 seconds for -

Recording: Record the peak amplitude of the inward current.

-

Washout: Wash with ND96 for 3–5 minutes between applications to allow receptor recovery.

-

Normalization: Normalize responses to a saturating dose of Acetylcholine (1 mM) or Nicotine (100

M) to account for expression variability.

Application Protocol: Calcium Flux Assay

Objective: High-throughput screening of Anabasine potency using fluorescent calcium indicators (e.g., Fluo-4, Indo-1) in HEK293 cells.

Materials

-

HEK293 cells stably expressing nAChR of interest.

-

Dye Loading Buffer: HBSS + 20 mM HEPES + Fluo-4 AM (2-4

M) + Pluronic F-127. -

Assay Buffer: HBSS (ensure

is present). -

Plate Reader: FLIPR or similar fluorescence plate reader (Ex 494 nm / Em 516 nm).

Protocol

-

Plating: Seed cells in poly-D-lysine coated 96-well black-walled plates (50,000 cells/well) 24 hours prior.

-

Dye Loading: Aspirate media and add 100

L Dye Loading Buffer. Incubate for 45 minutes at 37°C in the dark. -

Equilibration: Wash cells 2x with Assay Buffer. Incubate for 15 minutes at room temperature to allow de-esterification of the AM dye.

-

Baseline: Measure baseline fluorescence (

) for 10 seconds. -

Injection: Inject Anabasine 2HCl (5x concentrate) automatically via the plate reader.

-

Measurement: Monitor fluorescence increase for 60–120 seconds.

-

Analysis: Calculate

. Plot dose-response curves to determine

Technical Note: For

References

-

PubChem. (2025).[5] 3-(Pyrrolidin-2-yl)pyridine (Anabasine) Compound Summary. National Library of Medicine. [Link]

-

Kem, W. R., et al. (2004). Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. Marine Drugs/MDPI. [Link]

-

Maciuk, A., et al. (2008).[3] Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Journal of Natural Products. [Link]

-

Talavera, K., et al. (2009). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry. [Link]

Sources

- 1. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]

- 5. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Piperidine Synthesis

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in over twenty classes of pharmaceuticals and numerous natural products.[1][2] Its synthesis, while conceptually established, is fraught with challenges that can impact yield, purity, and stereochemical outcome. The most common synthetic routes include the catalytic hydrogenation of pyridines, reductive amination of dicarbonyl compounds, and aza-Diels-Alder cycloadditions.[3]

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our focus is not just on what to do, but why a particular optimization strategy is effective, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common issues related to the handling, purification, and general reactivity of piperidine and its derivatives.

Q1: My purified piperidine has developed a yellow or brown tint upon storage. What is the cause and how can I fix it?

A: The discoloration is almost certainly due to oxidation.[4] Piperidines, especially when exposed to air and light, can oxidize to form various colored impurities. For most applications requiring high purity, this discoloration is unacceptable.

-

Solution: The most effective purification method is distillation.[4] To prevent recurrence, store the purified piperidine under an inert atmosphere (nitrogen or argon), protected from light, and in a tightly sealed container.[4]

Q2: I'm struggling to separate my piperidine product from a pyridine starting material impurity using distillation. Why is this so difficult?

A: You are likely encountering an azeotrope. Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine by weight), which makes complete separation by simple fractional distillation challenging.[4]

-

Solution: For laboratory scale, a chemical separation is often more effective than distillation. Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether). Wash with a dilute acid solution (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic layer.[5] The piperidine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[5]

Q3: My solution of piperidine in DMF crystallized during storage. What happened and is it usable?

A: This is a common issue caused by salt formation. The basic nitrogen of piperidine can react with acidic gases from the atmosphere, primarily carbon dioxide, to form piperidine carbonate.[4] If other acidic reagents are stored nearby, it can also react with liberated gases like HCl to form piperidine hydrochloride.[4][6]

-

Solution: You can try warming the solution to see if the crystals redissolve. However, the presence of these salts means the concentration of free piperidine is lower than intended, which can affect reaction stoichiometry. For sensitive applications like Fmoc deprotection in peptide synthesis, it is highly recommended to discard the solution and prepare a fresh one.[5] To prevent this, ensure storage containers are well-sealed and consider storing under an inert atmosphere.[4]

Q4: When should I use a protecting group on the piperidine nitrogen?

A: A protecting group is crucial when the piperidine nitrogen's nucleophilicity or basicity could interfere with the desired reaction. The tert-butyloxycarbonyl (Boc) group is most common.

-

Use a protecting group for:

-

Cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig): The unprotected N-H can act as a ligand for the metal catalyst, leading to deactivation, or undergo competitive coupling.[7][8]

-

Reactions involving strong bases (e.g., lithiation): The N-H proton is acidic and will be deprotonated first.

-

Reactions with sensitive electrophiles: To prevent undesired N-alkylation or N-acylation.

-

Table 1: Common N-Protecting Groups for Piperidine Synthesis